molecular formula C20H32N4O3 B6128733 N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide

Cat. No.: B6128733
M. Wt: 376.5 g/mol
InChI Key: ZMKDZPWDNWGXMK-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine ring, and an oxolane moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-(2-methoxyethyl)piperidine.

    Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Introduction of the Oxolane Moiety: The oxolane moiety can be attached through a nucleophilic addition reaction, where an oxolane derivative reacts with the pyrazine-piperidine intermediate.

    Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in water.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide
  • N-[[1-(2-ethoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide

Uniqueness

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-16-12-22-19(13-21-16)20(25)24(15-18-4-3-10-27-18)14-17-5-7-23(8-6-17)9-11-26-2/h12-13,17-18H,3-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKDZPWDNWGXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(CC2CCN(CC2)CCOC)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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